molecular formula C16H13Cl2N3OS B12148521 (2E)-5-(3,4-dichlorobenzyl)-2-[(6-methylpyridin-2-yl)imino]-1,3-thiazolidin-4-one

(2E)-5-(3,4-dichlorobenzyl)-2-[(6-methylpyridin-2-yl)imino]-1,3-thiazolidin-4-one

Cat. No.: B12148521
M. Wt: 366.3 g/mol
InChI Key: QMKLVHVBJIHFFL-UHFFFAOYSA-N
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Description

5-[(3,4-dichlorophenyl)methyl]-2-[(6-methylpyridin-2-yl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a methylpyridinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dichlorophenyl)methyl]-2-[(6-methylpyridin-2-yl)imino]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 6-methyl-2-aminopyridine to form an intermediate. This intermediate is then reacted with thioglycolic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dichlorophenyl)methyl]-2-[(6-methylpyridin-2-yl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3,4-dichlorophenyl)methyl]-2-[(6-methylpyridin-2-yl)imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties.

Medicine

In the field of medicine, 5-[(3,4-dichlorophenyl)methyl]-2-[(6-methylpyridin-2-yl)imino]-1,3-thiazolidin-4-one is being investigated for its potential therapeutic applications. It is being explored as a candidate for drug development, particularly in the treatment of infectious diseases.

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorophenyl)methyl]-2-[(6-methylpyridin-2-yl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes essential for microbial survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,4-dichlorophenyl)methyl]-2-[(6-methylpyridin-2-yl)imino]-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring with dichlorophenyl and methylpyridinyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13Cl2N3OS

Molecular Weight

366.3 g/mol

IUPAC Name

(2E)-5-[(3,4-dichlorophenyl)methyl]-2-(6-methylpyridin-2-yl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13Cl2N3OS/c1-9-3-2-4-14(19-9)20-16-21-15(22)13(23-16)8-10-5-6-11(17)12(18)7-10/h2-7,13H,8H2,1H3,(H,19,20,21,22)

InChI Key

QMKLVHVBJIHFFL-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/N=C/2\NC(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NC(=CC=C1)N=C2NC(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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